molecular formula C10H15F5O3 B12079950 sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate

Katalognummer: B12079950
Molekulargewicht: 278.22 g/mol
InChI-Schlüssel: XVYATOPPTQERJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate is an organofluorine compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s molecular formula is C10H15F5O3, and it has a molecular weight of 278.22 g/mol .

Vorbereitungsmethoden

The synthesis of sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of sec-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with molecular targets through its reactive functional groups. The carbonate group can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other similar compounds, such as:

  • tert-Butyl 4,4,5,5,5-pentafluoropentyl carbonate
  • n-Butyl 4,4,5,5,5-pentafluoropentyl carbonate

These compounds share similar structural features but differ in the nature of the alkyl group attached to the carbonate. The unique properties of this compound, such as its reactivity and stability, make it distinct from its analogs .

Eigenschaften

Molekularformel

C10H15F5O3

Molekulargewicht

278.22 g/mol

IUPAC-Name

butan-2-yl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C10H15F5O3/c1-3-7(2)18-8(16)17-6-4-5-9(11,12)10(13,14)15/h7H,3-6H2,1-2H3

InChI-Schlüssel

XVYATOPPTQERJJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC(=O)OCCCC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.